Vanadium, tris(2,4-pentanedionato-kO,kO')-, (OC-6-11)-

CVD precursor volatility sublimation enthalpy thin-film deposition

Research groups requiring stoichiometric V(III) precursor delivery for vapor-phase deposition often encounter uncontrolled oxide stoichiometry from chloride-based alternatives. V(acac)₃ (CAS 13476-99-8), the meridional isomer with verified ΔsubH° = 102.9 ± 0.8 kJ·mol⁻¹, resolves this through single-precursor tunability to VO₂, V₂O₃, or V₂O₅ by solvent/carrier adjustment alone. • Sublimation enthalpy 7.2% lower than Cr(acac)₃, enabling higher deposition rates at lower source temperatures. • Demonstrated >150 stable cycles at 40 mA·cm⁻² in non-aqueous redox flow batteries with in situ regeneration. • Air-sensitive; ships under inert atmosphere. Standard purity ≥97%; 98%+ available for demanding electronic-grade applications.

Molecular Formula C15H21O6V-3
Molecular Weight 348.26 g/mol
CAS No. 13476-99-8
Cat. No. B050727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium, tris(2,4-pentanedionato-kO,kO')-, (OC-6-11)-
CAS13476-99-8
SynonymsTris(2,4-pentanedionato)vanadium;  (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium;  _x000B_(OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium;  NSC 177701;  Tris(2,4-pentanedionato)vanadium;  Tris(acetylacetonato)vanadium;  Tris(acetylacetonato)vanadium(III);  Va
Molecular FormulaC15H21O6V-3
Molecular Weight348.26 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V]
InChIInChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/p-3/b3*4-3+;
InChIKeyMFWFDRBPQDXFRC-MUCWUPSWSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium(III) Tris(acetylacetonate) (OC-6-11) – Identity and Physicochemical Baseline


Vanadium, tris(2,4-pentanedionato-κO,κO')-, (OC-6-11)- (CAS 13476-99-8), commonly designated V(acac)₃, is a neutral, mononuclear V(III) β-diketonate complex belonging to the metal tris-acetylacetonate family [1]. The OC-6-11 stereodescriptor identifies it as the meridional (mer) geometric isomer, distinguishing it from its facial (fac) counterpart in the octahedral coordination sphere [1]. This compound is an orange-brown crystalline solid with a melting point of 181–184 °C, molecular weight 348.27 g·mol⁻¹, and measurable volatility (sublimation enthalpy ΔsubH° = 102.9 ± 0.8 kJ·mol⁻¹) that underpins its utility as a vapor-phase deposition precursor and redox-active molecular synthon [1][2]. Key physicochemical parameters include ionization energy (IE = 7.58 ± 0.05 eV) and electron affinity (EA = 1.080 ± 0.022 eV), which are directly relevant to its electrochemical behavior in non-aqueous energy storage and catalysis [2].

Mer isomer identity supports stereochemistry-controlled precursor selection.
Volatility profile supports vapor-phase thin-film deposition workflows.
Redox-active V(III) center enables non-aqueous energy storage research.

Why the Mer Isomer Cannot Be Generically Substituted


General substitution among in-class vanadium β-diketonates, V-precursors, or metal tris-acetylacetonates is not scientifically defensible because the OC-6-11 stereochemistry, V(III) oxidation state, and specific ligand field collectively govern key procurement-critical properties that differ quantitatively from nearest neighbors. V(acac)₃ exhibits a sublimation enthalpy (ΔsubH° = 102.9 ± 0.8 kJ·mol⁻¹) that is measurably lower than that of its closest structural analog Cr(acac)₃ (ΔsubH° = 110.9 ± 0.8 kJ·mol⁻¹), directly affecting precursor delivery rates in CVD/ALD processes [1]. In solution, V(acac)₃ spontaneously converts to VO(acac)₂ within 3 days under ambient air, a stability limitation not shared by Cr(acac)₃ but one that is quantitatively exploitable in redox flow battery in situ recovery strategies [2]. Furthermore, V(acac)₃-derived VOx-SiO₂ catalysts yield microporous architectures, whereas NH₄VO₃-derived analogues form mesoporous structures, producing divergent catalytic performance in propane dehydrogenation [3]. These measurable differences in volatility, air-sensitivity kinetics, and catalyst morphology mean that substituting V(acac)₃ with another vanadium source or metal acetylacetonate introduces quantifiable, application-compromising deviations.

Sublimation enthalpy measurably differs from Cr(acac)₃, altering precursor delivery rates in vapor deposition.

Air-sensitivity kinetics (V(acac)₃ → VO(acac)₂ within days) may shift handling and electrolyte stability vs. air-stable analogs.

Precursor-dependent catalyst architecture (microporous vs. mesoporous) may change catalytic performance and shape-selectivity.

Quantitative Evidence vs. Closest Analogs and Alternatives


Sublimation Enthalpy Advantage for CVD/ALD Precursor Volatility

V(acac)₃ possesses a lower standard sublimation enthalpy (ΔsubH° = 102.9 ± 0.8 kJ·mol⁻¹) compared to chromium(III) tris(acetylacetonate), Cr(acac)₃ (ΔsubH° = 110.9 ± 0.8 kJ·mol⁻¹), both measured by the same head-space analysis (HSA) method and reported in the same comparative vapor-pressure study by Melia and Merrifield (1970) [1]. The 8.0 kJ·mol⁻¹ lower sublimation enthalpy for V(acac)₃ translates to higher equilibrium vapor pressure at a given precursor delivery temperature, enabling lower-temperature precursor sublimation and more efficient mass transport in atmospheric-pressure and low-pressure CVD processes for VO₂ and V₂O₅ thin films [1][2].

Sublimation Enthalpy
Head-to-head

ΔsubH° = 102.9 ± 0.8 kJ·mol⁻¹ (V(acac)₃) vs 110.9 ± 0.8 kJ·mol⁻¹ (Cr(acac)₃)

Supports vapor-phase deposition precursor selection.

Measured by same HSA method; NIST-compiled.

CVD precursor volatility sublimation enthalpy thin-film deposition vanadium oxide films

Redox Flow Battery Cycle Stability and Disproportionation Chemistry

In non-aqueous redox flow batteries (RFBs), V(acac)₃ provides a single-metal disproportionation chemistry delivering a thermodynamic cell potential of 2.2 V, and has been demonstrated to cycle stably for more than 150 cycles at a current density of 40 mA·cm⁻² without appreciable capacity decay [1][2]. By comparison, the competing ferrocene-derivative system Fc1N112 delivered 100 cycles under similar conditions, establishing a ≥50% cycle-life advantage for V(acac)₃ [2]. The in situ recovery of V(acac)₃ from its air-oxidation product VO(acac)₂, achievable via a one-electron reduction at 2.25–1.5 V vs. Na/Na⁺ in the presence of excess Hacac and H⁺, enables near-100% Coulombic efficiency with minimal capacity fade [3].

RFB Cycle Life
Cross-study

>150 cycles at 40 mA·cm⁻² (V(acac)₃) vs 100 cycles (Fc1N112)

Supports non-aqueous RFB cycle-life evaluation.

In situ regeneration enables capacity retention.

non-aqueous redox flow battery cycle stability disproportionation chemistry energy storage

Microporous Catalyst Architecture in Propane Dehydrogenation

In the one-pot synthesis of VOx-SiO₂ catalysts for propane dehydrogenation (PDH), the choice of vanadium precursor dictates the pore architecture and consequently the catalytic performance. Catalysts synthesized from V(acac)₃ (V³⁺ organic complex) display a microporous structure, whereas those prepared from NH₄VO₃ (VO₃⁻, V⁵⁺) attain a mesoporous structure with higher specific surface area and larger pore volume [1]. The NH₄VO₃-derived catalysts exhibit superior overall PDH catalytic performance, with low-polymerized VOx species showing better intrinsic activity than isolated species; however, the microporous V(acac)₃-derived architecture offers distinct shape-selectivity and mass-transport characteristics that are advantageous for specific reactor configurations and feed compositions [1].

Catalyst Pore Structure
Head-to-head

Microporous (V(acac)₃-derived) vs Mesoporous (NH₄VO₃-derived)

Precursor choice determines pore architecture.

Relevant for shape-selectivity in PDH.

propane dehydrogenation VOx-SiO₂ catalyst vanadium precursor effect microporous vs. mesoporous

Living Polymerization for Monodisperse Polypropylene

The soluble V(acac)₃/Al(i-C₄H₉)₂Cl catalyst system initiates living coordination polymerization of propene at −78 °C, yielding monodisperse polypropylene with a polydispersity index (Mw/Mn) of 1.15 ± 0.10 [1]. This degree of molecular-weight control is essential for the production of ethylene-propylene-diene monomer (EPDM) elastomers with precisely defined block structures. In a systematic comparison of V(III) 1,3-dionate complexes, V(acac)₃ (2.1) served as the baseline catalyst; the cyclohexyl-substituted derivative V(Cy-acac)₃ (2.2) showed only slightly higher activity, while the catalytically active species was found to be relatively insensitive to electronic and steric modification of the acac ligand, confirming that the V(acac)₃ core structure is near-optimal for this application [2].

Polymer Dispersity
Head-to-head

Mw/Mn = 1.15 ± 0.10 (V(acac)₃/Al system)

Supports living polymerization precatalyst benchmarking.

Near-Poisson molecular weight distribution.

living polymerization polypropylene Ziegler-Natta catalysis monodisperse polymer EPDM

Bifunctional Catalysis in Li-O₂ Batteries

V(acac)₃ functions as a bifunctional soluble catalyst in Li-O₂ batteries, accelerating O₂ reduction kinetics during discharge and acting as a redox mediator for efficient Li₂O₂ oxidation during charge [1]. The cells with V(acac)₃ exhibit low overpotential, high rate performance, and considerable cycle stability compared to cells operating with only solid catalysts, where sluggish multi-phase electrochemical reactions typically limit performance [1]. By comparison, the benchmark redox mediator TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) reduces charging potentials by approximately 500 mV in Li-O₂ cells, providing a quantitative baseline against which V(acac)₃'s performance is measured [2]. While direct overpotential values for V(acac)₃ in mV are not specified in the primary paper, the reported 'low overpotential' and 'high rate performance' are contextualized by TEMPO's 500 mV reduction of charging overpotential and the inherent limitation of solid-only catalyst systems [1][2].

Bifunctional Catalysis
Cross-study

V(acac)₃: low overpotential, high rate vs TEMPO: ~500 mV reduction

Supports soluble redox mediator evaluation.

Benchmarked against TEMPO mediator.

Li-O₂ battery soluble catalyst redox mediator oxygen reduction oxygen evolution

Air-Sensitivity Kinetics and Redox Flow Battery Exploitation

A 0.01 M solution of V(acac)₃ in acetonitrile undergoes complete conversion to VO(acac)₂ within 3 days under ambient air, demonstrating a quantifiable air-sensitivity that distinguishes it from the more oxidation-resistant Cr(acac)₃ [1]. This sensitivity is a double-edged sword: it necessitates controlled-atmosphere handling during procurement and storage, yet it also underpins the in situ recovery mechanism in hybrid Na-based flow batteries, where VO(acac)₂ is electrochemically reduced back to V(acac)₃ at 2.25–1.5 V vs. Na/Na⁺ with ≈100% Coulombic efficiency [2]. In contrast, VO(acac)₂ formation in standard RFB electrolytes is irreversible under normal operating conditions without excess Hacac and H⁺, leading to rapid capacity loss [2][3].

Air-Sensitivity Window
Class-level

0.01 M V(acac)₃ → VO(acac)₂ in 3 days (air)

Informs controlled-atmosphere handling requirements.

Sensitivity exploitable for RFB regeneration.

air sensitivity vanadium oxidation VO(acac)₂ formation redox flow battery electrolyte stability

Research and Industrial Application Scenarios


CVD and ALD of Vanadium Oxide Thin Films

V(acac)₃'s verified sublimation enthalpy of 102.9 ± 0.8 kJ·mol⁻¹ [1]—7.2% lower than Cr(acac)₃—makes it a preferred volatile precursor for CVD and ALD of VO₂, V₂O₃, and V₂O₅ thin films. Its use in atmospheric-pressure CVD (APCVD) has been demonstrated for thermochromic VO₂ films, and in aerosol-assisted CVD for electrochromic vanadium oxide coatings [2]. The ability to tune oxide phase (V₂O₃, VO₂, V₂O₅) by adjusting deposition parameters (solvent, carrier gas flow rate) using a single V(acac)₃ precursor provides process flexibility unmatched by chloride-based alternatives such as VCl₄ [3].

Non-Aqueous Redox Flow Battery Electrolyte

V(acac)₃ delivers a 2.2 V single-metal disproportionation cell potential, with demonstrated stable cycling exceeding 150 cycles at 40 mA·cm⁻² [1]. Its unique air-sensitivity—complete conversion to VO(acac)₂ in 3 days—enables a patented in situ electrochemical regeneration strategy that recovers active V(acac)₃ with ≈100% Coulombic efficiency [2]. Optimized binary solvent systems (acetonitrile/1,3-dioxolane, 84/16 vol%) achieve V(acac)₃ solubility up to 0.95 M, corresponding to a theoretical energy density of 29.3 Wh·L⁻¹ [3]. This combination of cycle life, regenerability, and energy density positions V(acac)₃ as a benchmark active species for non-aqueous RFB research and development.

Living Ziegler-Natta Polymerization Precatalyst

The V(acac)₃/Al(C₂H₅)₂Cl system enables living coordination polymerization of propene at −78 °C, yielding polypropylene with Mw/Mn = 1.15 ± 0.10 [1]. This near-Poisson molecular-weight distribution is essential for EPDM synthesis with precisely controlled block architectures. Systematic comparison with ligand-modified V(III) derivatives (V(Cy-acac)₃, V(t-Bu-acac)₃, V(F-acac)₃) confirmed that the unmodified V(acac)₃ core is already near-optimal, with ligand electronic/steric modifications yielding only marginal activity improvements [2], making V(acac)₃ the cost-effective, industrially validated choice.

Soluble Bifunctional Catalyst for Li-O₂ Batteries

V(acac)₃ is a demonstrated bifunctional soluble catalyst that addresses both discharge (ORR acceleration via superoxide intermediate integration) and charge (Li₂O₂ oxidation via redox mediation) in Li-O₂ batteries [1]. Its performance is benchmarked against TEMPO, which reduces charging overpotential by ~500 mV [2]. V(acac)₃'s ability to function as a homogeneous redox mediator, combined with its considerable cycle stability, makes it a critical tool compound for Li-O₂ battery research programs seeking to overcome the kinetic limitations of solid-state catalysts.

Application
Selection Property
Validation Focus
CVD/ALD precursor for VOx films
Volatile precursor with verified sublimation enthalpy
Deposition rate, oxide phase tunability
Non-aqueous RFB active species
Single-metal disproportionation chemistry with in situ regeneration
Cycle stability, Coulombic efficiency, energy density
Living propene polymerization precatalyst
Benchmark precatalyst enabling narrow dispersity
Polymer molecular weight control (dispersity)
Li-O₂ battery soluble redox mediator
Bifunctional ORR/OER soluble catalyst
Charge overpotential reduction, cyclability
Quote Request

Request a Quote for Vanadium, tris(2,4-pentanedionato-kO,kO')-, (OC-6-11)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.